6-Isobutyl-4-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

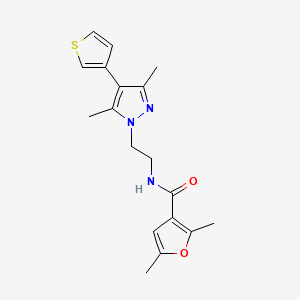

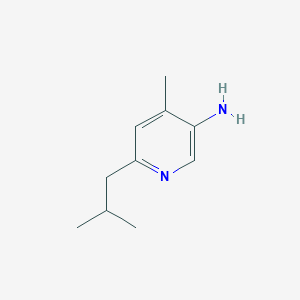

6-Isobutyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is also known by its CAS Number: 1699101-17-1 .

Molecular Structure Analysis

The molecular structure of 6-Isobutyl-4-methylpyridin-3-amine consists of a pyridine ring with an isobutyl group attached at the 6th position and a methyl group at the 4th position . The 3rd position of the ring is occupied by an amine group .Physical And Chemical Properties Analysis

6-Isobutyl-4-methylpyridin-3-amine has a predicted boiling point of 286.5±35.0 °C and a predicted density of 0.981±0.06 g/cm3 . It also has a predicted pKa value of 7.41±0.37 .Scientific Research Applications

- Synthesis : Researchers have efficiently synthesized novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions involving this compound .

- Suzuki–Miyaura Coupling : The compound serves as a valuable starting material for Suzuki cross-coupling reactions, enabling the construction of complex organic molecules .

- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies suggest that some derivatives could serve as potential chiral dopants in liquid crystal materials .

- Haemolytic Activity : Researchers have explored the haemolytic activity of these pyridine derivatives .

- Clot Formation Inhibition : Compound 4b demonstrated significant clot lysis in human blood .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Biological Studies

Pharmaceutical Testing

Safety and Hazards

6-Isobutyl-4-methylpyridin-3-amine is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents or palladium (II) complexes .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling reactions . In this process, an organic group is transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of the Suzuki–Miyaura coupling .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound plays a role, is a critical pathway in the synthesis of various organic compounds .

Pharmacokinetics

The ADME properties of 6-Isobutyl-4-methylpyridin-3-amine are as follows :

- Absorption : The compound has high gastrointestinal absorption .

- Distribution : It is predicted to be BBB permeant, meaning it can cross the blood-brain barrier .

The compound’s lipophilicity (Log Po/w) is 2.04, which can impact its bioavailability .

Result of Action

Its role in suzuki–miyaura coupling reactions contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

properties

IUPAC Name |

4-methyl-6-(2-methylpropyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)10(11)6-12-9/h5-7H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZKQCILLYRWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870973.png)

![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2870985.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2870987.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870988.png)